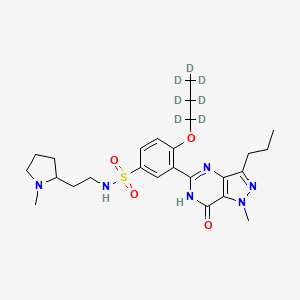

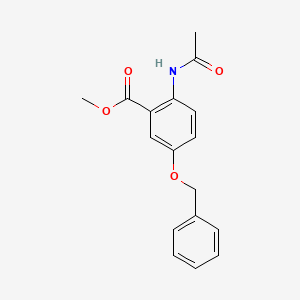

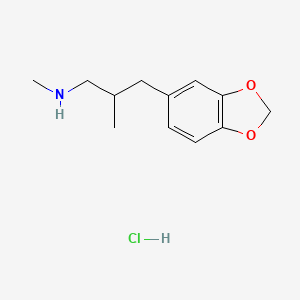

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the acetylamino group could be introduced through an acetylation reaction, the phenylmethoxy group through a methylation reaction of a phenol, and the methyl ester group through an esterification reaction .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For example, the acetylamino group could participate in acylation or deacylation reactions, the phenylmethoxy group in etherification or deetherification reactions, and the methyl ester group in esterification or hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetylamino and methyl ester groups could increase its polarity, affecting its solubility in different solvents .科学的研究の応用

Quantum Computational and Spectroscopic Investigations

Research into compounds structurally similar to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, such as 4-Acetylamino-benzoic acid methyl ester, has been characterized using various spectroscopic analyses and quantum chemical theory. These studies highlight the compound's potential as a prospective anticancer drug through molecular docking, indicating anti-cancer activity based on the interaction with different receptors (Rahuman, Muthu, Raajaraman, & Raja, 2020).

Asymmetric Hydrogenation in Drug Synthesis

The asymmetric hydrogenation of derivatives of acetylamino acids, including those structurally related to the compound , has been utilized to produce saturated derivatives with significant enantioselectivity. This process is crucial in the synthesis of delta-amino acids, showcasing the compound's relevance in the development of new pharmaceuticals and highlighting its potential utility in stereocontrolled synthetic pathways (Starodubtseva, Turova, Antipova, Vinogradov, Sagirova, Malyshev, & Struchkova, 2010).

Novel Series of Alpha-Ketoamide Derivatives

The compound has been involved in the synthesis of a novel series of α-ketoamide derivatives. Utilizing OxymaPure in conjunction with DIC, these derivatives were produced with enhanced yield and purity, indicating the compound's utility in generating innovative chemical entities for potential pharmaceutical applications (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Chemical Synthesis and Molecular Structure

Safety and Hazards

特性

IUPAC Name |

methyl 2-acetamido-5-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)18-16-9-8-14(10-15(16)17(20)21-2)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGNTUSTMIVJOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740075 |

Source

|

| Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340291-79-4 |

Source

|

| Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

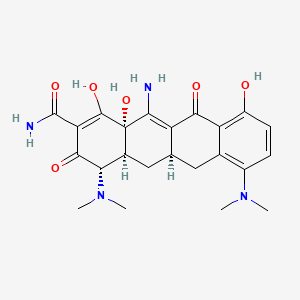

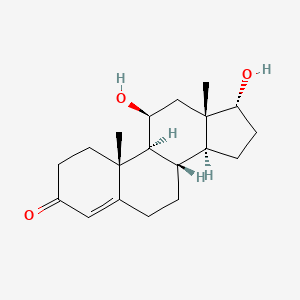

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)

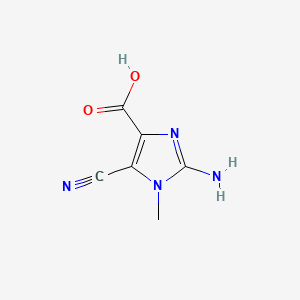

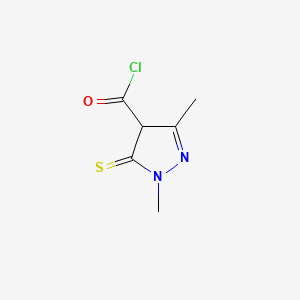

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)